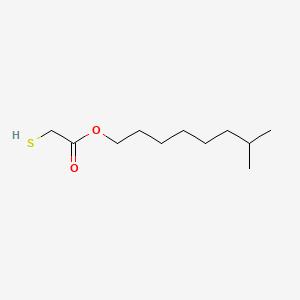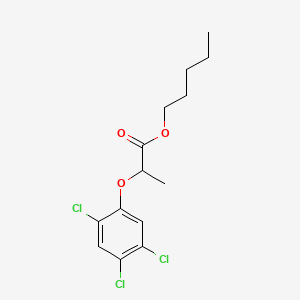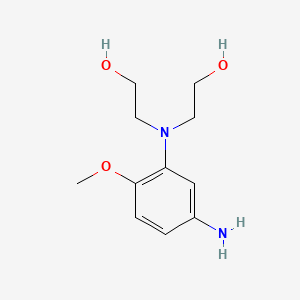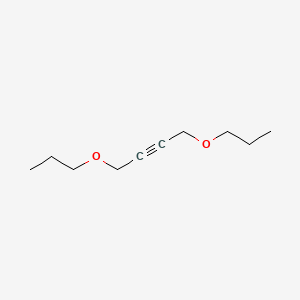
1,4-Dipropoxybut-2-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dipropoxybut-2-yne is an organic compound with the molecular formula C10H18O2 It is characterized by the presence of two propoxy groups attached to a butyne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dipropoxybut-2-yne can be synthesized through the reaction of 1,4-butynediol with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
1,4-Butynediol+2Propyl Bromide→this compound+2HBr
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dipropoxybut-2-yne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound can yield 1,4-dipropoxybutane using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the propoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium alkoxides (NaOR) in aprotic solvents.
Major Products:
Oxidation: Corresponding carbonyl compounds (e.g., aldehydes or ketones).
Reduction: 1,4-Dipropoxybutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Dipropoxybut-2-yne has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Dipropoxybut-2-yne depends on the specific chemical reactions it undergoes. For instance, in oxidation reactions, the compound’s alkyne group is converted to carbonyl groups through the addition of oxygen atoms. In reduction reactions, the alkyne group is hydrogenated to form an alkane. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1,4-Butynediol: A precursor in the synthesis of 1,4-Dipropoxybut-2-yne.
1,4-Dipropoxybutane: A reduced form of this compound.
2-Butyne-1,4-diol: Another compound with a similar butyne backbone but different functional groups.
Uniqueness: this compound is unique due to its specific combination of propoxy groups and a butyne backbone, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
69704-27-4 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
1,4-dipropoxybut-2-yne |
InChI |
InChI=1S/C10H18O2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-4,7-10H2,1-2H3 |
Clé InChI |
ZCTCHUYEFFCKCW-UHFFFAOYSA-N |
SMILES canonique |
CCCOCC#CCOCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


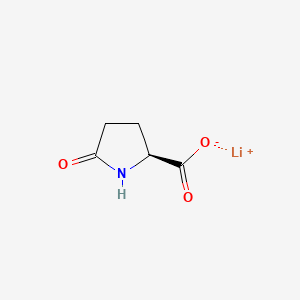
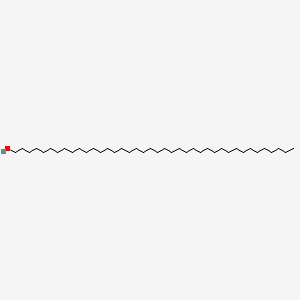
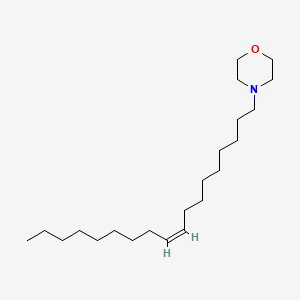
![[[(Aminocarbonyl)amino]carbonyl]oxamide](/img/structure/B15177478.png)

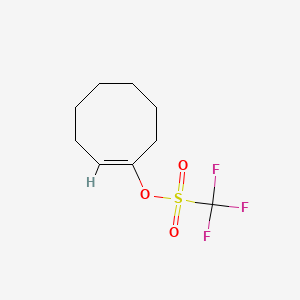
![[trans(trans)]-4,4'-Bis(4-pentylcyclohexyl)biphenyl](/img/structure/B15177492.png)


